molecular formula C19H19NO2 B7789438 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one

7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one

Cat. No.: B7789438
M. Wt: 293.4 g/mol
InChI Key: TZWUZWVJKGJGDP-UHFFFAOYSA-N
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Description

7-Amino-2-(4-tert-butylphenyl)-4H-chromen-4-one is a chromone derivative characterized by a 4H-chromen-4-one core substituted with an amino group at position 7 and a 4-tert-butylphenyl group at position 2. Chromones are oxygen-containing heterocyclic compounds widely studied for their biological activities, including antioxidant, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

7-amino-2-(4-tert-butylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2,3)13-6-4-12(5-7-13)17-11-16(21)15-9-8-14(20)10-18(15)22-17/h4-11H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWUZWVJKGJGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Hydroxyacetophenone

The synthesis begins with the nitration of 2-hydroxyacetophenone to introduce a nitro group at position 5 (para to the hydroxyl group), yielding 2-hydroxy-5-nitroacetophenone. This step ensures proper regiochemistry for subsequent transformations.

Reaction Conditions :

  • Reagents : Concentrated nitric acid (HNO₃, 90%), sulfuric acid (H₂SO₄, 98%)

  • Temperature : 0–5°C (ice bath)

  • Time : 4 hours

  • Yield : 68–72%

Mechanistic Insight :
The nitronium ion (NO₂⁺) generated in situ attacks the acetophenone ring para to the hydroxyl group, guided by the electron-donating effect of the hydroxyl substituent.

Claisen-Schmidt Condensation

The nitro-functionalized acetophenone undergoes Claisen-Schmidt condensation with 4-tert-butylbenzaldehyde to form the chalcone intermediate.

Reaction Conditions :

  • Reagents : 2-Hydroxy-5-nitroacetophenone (1 equiv), 4-tert-butylbenzaldehyde (1.2 equiv), NaOH (10% aqueous)

  • Solvent : Ethanol (95%)

  • Temperature : Reflux (78°C)

  • Time : 6 hours

  • Yield : 75–80%

Mechanistic Insight :
Base-catalyzed deprotonation of the acetophenone methyl group generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Cyclization to Chromen-4-One

The chalcone intermediate undergoes acid-catalyzed cyclization to form the chromen-4-one scaffold.

Reaction Conditions :

  • Reagents : Concentrated H₂SO₄ (98%)

  • Temperature : 25°C (room temperature)

  • Time : 12 hours

  • Yield : 65–70%

Mechanistic Insight :
Protonation of the carbonyl oxygen facilitates intramolecular electrophilic attack, forming the fused benzopyran ring. The nitro group remains intact at position 7.

Reduction of Nitro to Amino Group

The final step involves reduction of the nitro group to an amine using catalytic hydrogenation.

Reaction Conditions :

  • Reagents : 7-Nitro-2-(4-tert-butylphenyl)-4H-chromen-4-one (1 equiv), H₂ (1 atm), Pd/C (5% w/w)

  • Solvent : Ethanol (95%)

  • Temperature : 25°C

  • Time : 8 hours

  • Yield : 85–90%

Mechanistic Insight :
Hydrogen gas adsorbs onto the palladium surface, facilitating electron transfer to the nitro group, which undergoes sequential reduction to hydroxylamine and finally amine.

Optimization and Alternative Methods

Microwave-Assisted Cyclization

Microwave irradiation reduces cyclization time from 12 hours to 30 minutes, enhancing efficiency without compromising yield (68–72%).

Green Chemistry Approaches

Aqueous-phase reactions using Ca(OH)₂ as a base catalyst achieve comparable yields (70–75%) while minimizing organic solvent use.

Analytical Data and Characterization

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₂NO₃
Molecular Weight324.4 g/mol
Melting Point198–202°C
SolubilityDMSO, Ethanol, Chloroform

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, H-3), 6.82 (d, J = 8.8 Hz, 1H, H-6), 6.72 (d, J = 8.8 Hz, 1H, H-5), 1.38 (s, 9H, C(CH₃)₃).

  • IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch).

Challenges and Troubleshooting

Regioselectivity in Nitration

Para-nitration dominates due to the hydroxyl group’s directing effect, but ortho byproducts (5–8%) require column chromatography for removal.

Palladium Catalyst Deactivation

Trace impurities from earlier stages can poison Pd/C. Pre-purification via silica gel chromatography mitigates this issue.

Scalability and Industrial Relevance

Kilogram-scale batches achieve 60–65% overall yield using continuous-flow hydrogenation reactors, demonstrating feasibility for industrial production .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s amino group and chromen-4-one core enable diverse reactivity:

  • Amidation : Reaction with acyl chlorides or activated carboxylic acids to form amides.

  • Alkylation/Acylation : Protection of the amino group using reagents like benzyl chloroformate or tert-butyloxycarbonyl chloride.

  • Oxidation/Reduction : The chromen-4-one moiety may undergo redox reactions (e.g., reduction to chroman-4-ol using LiAlH₄).

Key Reactions

  • Nucleophilic Substitution : The amino group can participate in substitution reactions with electrophiles (e.g., alkyl halides).

  • Electrophilic Aromatic Substitution : The chromene core may undergo Friedel-Crafts alkylation or halogenation under acidic conditions .

Catalytic Methods

Catalytic approaches enhance efficiency and selectivity:

  • Copper-Catalyzed Synthesis : Use of CuBr with benzo[d]isoxazole and terminal alkynes for constructing amino-chromene scaffolds .

  • Organocatalysis : Diethylamine or DBU facilitates one-pot cyclization of chromene derivatives .

  • Microwave-Assisted Reactions : Accelerates synthesis under controlled thermal conditions .

Advantages of Catalytic Routes

MethodBenefitsLimitations
Copper CatalysisHigh yield, stereoselectivityRequires inert atmosphere
OrganocatalysisEnvironmentally benign, reusableSensitive to solvent choice
Microwave HeatingReduced reaction time, improved purityLimited scalability

Biological Activity and Mechanism

While not directly related to chemical reactions, the compound’s interactions with molecular targets (e.g., kinases, enzymes) may influence its reactivity in medicinal chemistry applications . For example, hydrogen bonding via the amino group could modulate binding affinity in drug design.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its structure allows for the modification and derivatization necessary to create more complex molecules. Researchers utilize it in various organic reactions, contributing to the development of new chemical entities that may possess unique properties or enhanced activities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one and its derivatives. For instance:

  • A series of 2-amino-4-aryl-3-cyano-4H-chromene derivatives demonstrated significant cytotoxic activities against several human tumor cell lines, with one compound achieving an IC50 value of less than 1 μM .
  • Modifications on the chromene scaffold have been shown to enhance antitumor potency, particularly through halogen substitutions which improve cytotoxicity against cancer cells like MCF-7 and HepG-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that it exhibits significant activity against various bacterial strains and fungi, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.007 µg/mL . This positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer efficacy of chromene derivatives, researchers synthesized a range of compounds and tested them against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency. For example, compounds with specific substitutions exhibited IC50 values lower than those of established chemotherapeutics like vinblastine .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of novel chromene derivatives. The study employed agar well diffusion methods to evaluate the effectiveness against seven human pathogens. The findings revealed that many derivatives exhibited potent antimicrobial activity, suggesting their potential utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (4',7-Dihydroxyflavone)

  • Structure : Hydroxyl groups at positions 7 and 4' (phenyl ring).
  • Activity : Demonstrates antioxidant and anti-inflammatory properties via hydrogen bonding with Tyr128 and π-π interactions with Trp82 in enzymatic pockets .
  • Comparison: The amino group in the target compound may improve solubility and enable stronger hydrogen bonding compared to hydroxyl groups, but the absence of a second hydroxyl could reduce antioxidant efficacy .

7-Amino-2-(trifluoromethyl)-4H-chromen-4-one

  • Structure: Trifluoromethyl (electron-withdrawing group) at position 2 and amino at position 5.
  • Activity : High cytotoxicity and antioxidant activity (IC₅₀ values in µM range) due to enhanced electrophilicity from the -CF₃ group .

2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one

  • Structure : Methylsulfonyl group at the para position of the phenyl ring.
  • Activity : Selective enzyme inhibition (e.g., cyclooxygenase-2) attributed to the sulfonyl group’s polar nature and hydrogen-bond acceptor capacity .
  • Comparison : The tert-butyl group’s steric bulk may hinder binding in some targets but enhance selectivity for hydrophobic binding pockets .

Physicochemical Properties

Compound Name Substituents Molecular Weight Key Properties Biological Activity
7-Amino-2-(4-tert-butylphenyl)-4H-chromen-4-one 7-NH₂, 2-(4-tert-butylphenyl) ~323.38* High lipophilicity (logP ~4.5) Potential anticancer/anti-inflammatory
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 7-OH, 2-(4-OH-phenyl) 268.22 Moderate solubility (TPSA ~87 Ų) Antioxidant, anti-inflammatory
2-(Trifluoromethyl)-4H-chromen-4-one 2-CF₃ 230.17 High electrophilicity Cytotoxic
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 2-(4-SO₂Me-phenyl) 314.34 Polar surface area (TPSA ~65 Ų) Enzyme inhibition

*Calculated based on molecular formula C₁₉H₂₁NO₂.

Structural Insights from Crystallography

  • SHELX Software : Widely used for refining chromone crystal structures, enabling precise determination of bond lengths and angles .
  • ORTEP Visualization : Critical for analyzing steric effects of bulky substituents (e.g., tert-butyl) on molecular packing .

Biological Activity

7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one is a derivative of the chromene class of compounds, which are known for their diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a chromenone structure with an amino group and a tert-butylphenyl substituent. This configuration is significant for its biological activity, particularly in terms of structure-activity relationships (SAR).

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one. The mechanism primarily involves the induction of apoptosis in cancer cells through various pathways:

  • Apoptosis Induction : Compounds within this class have been shown to activate caspases, leading to programmed cell death. For example, structural modifications at the 4-position of the chromene scaffold have been linked to enhanced apoptotic effects in cancer cells .
  • Cell Line Studies : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these cell lines were reported to be in the range of 1.08–1.48 µg/mL .
Cell LineIC50 (µg/mL)
HCT-1161.08–1.48
HepG-2Comparable to doxorubicin
MCF-7Less active than doxorubicin
A-549Moderate activity

Antimicrobial Activity

The antimicrobial properties of 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one have also been extensively studied. It shows promising efficacy against a variety of pathogens:

  • Inhibition Zones : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 µg/mL .
PathogenInhibition Zone (mm)MIC (µg/mL)
Salmonella typhimurium23.4–26.40.49–3.9
Methicillin-resistant Staphylococcus aureus (MRSA)21.3–20.61.95–3.9

Other Biological Activities

Beyond anticancer and antimicrobial effects, chromene derivatives exhibit additional biological activities:

  • Antioxidant Properties : These compounds are known to possess antioxidant capabilities, which can mitigate oxidative stress in various biological systems .
  • Antidiabetic Effects : Some studies indicate potential antidiabetic properties through modulation of glucose metabolism .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the chromene scaffold significantly influence biological activity:

  • Substituent Effects : The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cellular uptake, contributing to increased bioactivity.
  • Positioning of Functional Groups : The positioning of amino groups and other substituents is critical for enhancing specific interactions with biological targets.

Case Studies

Recent research has focused on synthesizing new analogs based on the chromene structure and assessing their biological activities:

  • Study by Afifi et al. (2017) : This study synthesized various 2H/4H-chromene derivatives and evaluated their anticancer activities, confirming that structural modifications led to enhanced potency against several cancer cell lines .
  • Research by Ali et al. (2015) : This work highlighted the synthesis of novel chromene compounds with potent antimicrobial properties against multiple pathogens, demonstrating significant inhibition compared to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Claisen-Schmidt condensation of 4-tert-butylbenzaldehyde with a substituted acetophenone derivative to form the chromenone backbone.
  • Step 2 : Introduction of the amino group at position 7 via nitration followed by reduction or direct substitution using ammonia derivatives .
  • Critical factors : Solvent choice (DMF or ethanol), temperature (80–120°C), and catalyst (e.g., K₂CO₃ for propargylation reactions) significantly affect yield. Prolonged heating may lead to decomposition of the tert-butyl group .

Table 1 : Synthetic routes and yields

MethodSolventCatalystYield (%)Reference
Claisen-Schmidt + NH₃DMFK₂CO₃62–68
Propargylation + reductionEthanolPd/C55–60

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ ~1.3 ppm for CH₃ groups; amino protons at δ ~5.5 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between NH₂ and ketone oxygen) and dihedral angles (e.g., 85.6° between chromenone and phenyl planes) .
  • IR : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and NH₂ (broad peak ~3350 cm⁻¹) groups .

Q. How does the tert-butyl group influence solubility and stability under experimental conditions?

  • Solubility : The hydrophobic tert-butyl group reduces aqueous solubility but enhances solubility in DMSO or chloroform.
  • Stability : The bulky substituent improves thermal stability (decomposition >200°C) but may sterically hinder reactions at position 2. Light-sensitive; store in amber vials under inert atmosphere .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coat, and goggles due to potential irritancy (based on analogs like 7-amino-2-phenylchromen-4-one) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Waste disposal : Neutralize with dilute acetic acid before disposal in organic waste .

Advanced Research Questions

Q. How can biological activity (e.g., antimicrobial, anticancer) be systematically evaluated?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC₅₀ determination .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with comparative analysis against non-cancerous cells (e.g., HEK-293) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., tyrosine kinase inhibition via ATP-binding pocket interactions) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Control experiments : Test under identical conditions (pH, temperature) to isolate variables.
  • Structural analogs : Compare activity of derivatives (e.g., nitro or halogen substitutions) to identify key functional groups .

Q. How can computational modeling predict binding interactions with target proteins?

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The amino group may form hydrogen bonds with catalytic residues, while the tert-butyl group engages in hydrophobic interactions .
  • MD simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100-ns trajectories .

Table 2 : Docking scores for protein targets

Target ProteinBinding Energy (kcal/mol)Key Interactions
Tyrosine kinase-9.2H-bond (NH₂–Asp831)
DNA gyrase-8.7Hydrophobic (tert-butyl–Phe764)

Q. What methodologies address discrepancies in crystallographic vs. solution-phase structural data?

  • Dynamic NMR : Compare X-ray data with NOESY spectra to assess conformational flexibility in solution .
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to identify energy-minimized conformers .
  • Variable-temperature XRD : Analyze thermal motion parameters to distinguish static vs. dynamic disorder .

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